molecular formula C11H11ClO4 B2929286 (2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid CAS No. 937598-98-6

(2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid

Cat. No.: B2929286
CAS No.: 937598-98-6
M. Wt: 242.66
InChI Key: HKYCDNZBAZUZKS-ONEGZZNKSA-N
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Description

(2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid is a synthetic cinnamic acid derivative supplied for research purposes. This compound features a chloro, ethoxy, and hydroxy-substituted phenyl ring conjugated to a prop-2-enoic acid chain, a structure class known for diverse R&D applications . Cinnamic acids and their derivatives are key intermediates in the biosynthesis of various natural products and are investigated for use in flavorings, fragrances, and certain pharmaceuticals . Related structural analogs have been explored in multi-target ligand approaches for complex conditions and in the development of novel metal complexes studied for their antimicrobial potential . Researchers value this compound as a building block in organic synthesis and medicinal chemistry. Its molecular formula is C11H11ClO4 . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-2-16-10-5-7(3-4-11(14)15)8(12)6-9(10)13/h3-6,13H,2H2,1H3,(H,14,15)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYCDNZBAZUZKS-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=CC(=O)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C/C(=O)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-ethoxy-4-hydroxybenzaldehyde and malonic acid.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde and malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding cinnamic acid derivative.

    Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of saturated carboxylic acids.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related cinnamic acid derivatives, emphasizing substituent effects on properties and bioactivity.

Table 1: Structural and Functional Comparison of Cinnamic Acid Derivatives

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Functional Groups Notable Properties/Actions References
(2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid C₁₁H₁₁ClO₄ 2-Cl, 5-OEt, 4-OH 242.66 Carboxylic acid, chloro, ethoxy, hydroxyl Enhanced solubility due to polar groups; potential antioxidant activity inferred from phenolic structure
(2E)-3-(2-Chlorophenyl)prop-2-enoic acid (CAS: 939-58-2) C₉H₇ClO₂ 2-Cl 196.61 Carboxylic acid, chloro Lower polarity and solubility; simpler structure with limited H-bonding capacity
5-Hydroxyferulic acid (CID: FDB014170) C₁₀H₁₀O₅ 3,4-diOH, 5-OMe 224.18 Carboxylic acid, dihydroxy, methoxy Established antioxidant; high polarity due to dihydroxy groups
(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid C₁₅H₉ClF₃N₃O₂ Pyrazole, Cl, CF₃, cyano substituents 355.70 Carboxylic acid, cyano, trifluoromethyl, pyrazole Bulky substituents likely enhance steric hindrance; potential enzyme inhibition due to electron-withdrawing groups

Key Observations:

Substituent Effects on Polarity and Solubility: The target compound’s ethoxy (electron-donating) and hydroxyl (H-bond donor) groups enhance polarity compared to the simpler 2-chlorophenyl analog . This likely increases aqueous solubility, critical for bioavailability in drug design. In contrast, 5-hydroxyferulic acid (3,4-dihydroxy-5-methoxy) exhibits even higher polarity due to two hydroxyl groups, correlating with its documented antioxidant efficacy .

The pyrazole-containing derivative’s trifluoromethyl and cyano groups introduce strong electron-withdrawing effects, which may alter binding specificity in biological targets .

Biological Implications: Phenolic hydroxyl groups (e.g., in the target compound and 5-hydroxyferulic acid) are associated with radical-scavenging activity, a trait less pronounced in the 2-chloro analog . The pyrazole derivative’s complex structure suggests niche applications, such as kinase inhibition, due to its bulky, planar substituents .

Biological Activity

(2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid, a compound characterized by its unique chloro, ethoxy, and hydroxy substituents, is gaining attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound is crucial to understanding its biological activity. The presence of both chloro and ethoxy groups contributes to its reactivity and solubility.

PropertyValue
IUPAC Name(E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid
Molecular FormulaC11H11ClO4
Molecular Weight244.66 g/mol
CAS Number937598-98-6

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Interaction
The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing various biological processes.

2. Receptor Modulation
It interacts with cellular receptors, affecting signal transduction pathways that regulate cellular functions.

3. Antioxidant Activity
The compound exhibits antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in biological systems.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have shown it to be effective against various bacterial and fungal strains, comparable to standard antibiotics like penicillin and ciprofloxacin .

Antioxidant Activity

In a study evaluating the antioxidant potential using the DPPH assay, the compound demonstrated notable free radical scavenging activity. The IC50 value was measured at 1.5 mg/mL, indicating moderate antioxidant capacity when compared to ascorbic acid .

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have yielded promising results. The compound exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cell lines, suggesting potential for further development as an anticancer agent .

Comparative Studies

To understand the uniqueness of this compound, comparisons with similar compounds are essential:

CompoundAntimicrobial ActivityAntioxidant ActivityCytotoxicity (IC50)
This compoundHighModerate10–30 µM
(2E)-3-(2-chloro-4-hydroxyphenyl)prop-2-enoic acidModerateLow20–40 µM
(2E)-3-(2-methoxyphenyl)prop-2-enoic acidLowHigh15–25 µM

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of synthesized compounds including this compound demonstrated effectiveness against Mycobacterium tuberculosis strains. The results indicated a minimum inhibitory concentration (MIC) of 100 µg/mL, highlighting its potential as a therapeutic agent in treating resistant bacterial infections .

Case Study 2: Cancer Cell Line Testing
In another investigation focusing on various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), the compound showed significant antiproliferative effects with IC50 values lower than those observed for conventional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing (2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Mass spectrometry (MS) is critical for verifying molecular weight and fragmentation patterns. For stereochemical confirmation, circular dichroism (CD) or X-ray crystallography may be employed if crystalline derivatives are obtainable .
  • Data Consideration : Compare retention times and spectral data with structurally similar cinnamic acid derivatives, such as 3-hydroxy-4-methoxycinnamic acid, to validate assignments .

Q. How can researchers ensure safe handling of this compound in laboratory settings?

  • Protocols : Use P95 (US) or P1 (EU) respirators for low-exposure scenarios and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations. Full-body protective gear (gloves, goggles, lab coats) is mandatory. Avoid drainage system contamination due to potential environmental persistence .
  • Stability : Store in airtight containers at 2–8°C, away from light and incompatible materials (strong oxidizers or bases). Monitor decomposition via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound?

  • Approach : Employ molecular docking studies using software like Discovery Studio to model interactions with target proteins (e.g., enzymes involved in inflammation or cancer). Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics or cell viability tests) .
  • Case Study : Analogous 2-arylbenzofuran compounds were designed using Chemdraw for structure-activity relationship (SAR) analysis, highlighting the importance of substituent positioning on bioactivity .

Q. How can conflicting data on the compound’s solubility and log Pow values be resolved?

  • Troubleshooting : Perform shake-flask experiments with varying pH buffers (3–9) to measure partition coefficients. Use HPLC or UV-Vis spectroscopy to quantify solubility. Cross-reference with computational predictions (e.g., COSMO-RS) to identify discrepancies .
  • Example : For 2-(4-ethylphenyl)propanoic acid, experimental log Pow values were validated against ECHA and FDA databases, emphasizing the need for multi-method verification .

Q. What in vivo models are suitable for evaluating its pharmacokinetic profile?

  • Design : Administer the compound orally and intravenously in rodent models, collecting plasma samples at timed intervals. Use LC-MS/MS for quantification. Assess metabolites via liver microsome assays and compare with human CYP450 isoforms .
  • Key Parameters : Bioavailability (F%), half-life (t₁/₂), and volume of distribution (Vd) should be benchmarked against structurally related phenolic acids (e.g., caffeic acid derivatives) .

Methodological Best Practices

Q. How to optimize synthetic routes for high-yield production?

  • Synthesis : Employ Heck coupling or Knoevenagel condensation for the α,β-unsaturated carboxylic acid backbone. Introduce substituents via regioselective electrophilic aromatic substitution (e.g., chlorination, ethoxylation). Monitor reaction progress with thin-layer chromatography (TLC) .
  • Yield Improvement : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity. Example: Microwave-enhanced Knoevenagel reactions achieved >85% yields for similar cinnamic acids .

Q. What strategies mitigate instability during long-term storage?

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Add antioxidants (e.g., BHT) or lyophilize the compound to extend shelf life .

Key Considerations

  • Toxicology : Acute toxicity data (LD₅₀) for similar compounds suggest moderate risk; prioritize in vitro cytotoxicity screening (e.g., HepG2 cells) before in vivo studies .
  • Regulatory Compliance : Align synthetic protocols with ECHA and FDA guidelines for intermediates and reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.